"4-Chloro-6-fluoropyrido[3,2-d]pyrimidine" structure elucidation
"4-Chloro-6-fluoropyrido[3,2-d]pyrimidine" structure elucidation
Comprehensive Structure Elucidation of 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine: A Technical Guide for Preclinical Development
Executive Summary
The rational design of targeted therapeutics frequently relies on privileged heterocyclic scaffolds. Among these, 4-chloro-6-fluoropyrido[3,2-d]pyrimidine (CAS: 175358-04-0) has emerged as a critical di-halogenated intermediate in the synthesis of potent tyrosine kinase inhibitors, including agents targeting EGFR and ERK5[1][2][3]. The regioselective functionalization of this scaffold depends entirely on the differential reactivity of its halogens. However, the extreme electrophilicity of the C-4 position renders the chlorine atom highly labile, often resulting in an unstable solid that complicates isolation and characterization[2].
This whitepaper provides an authoritative, in-depth methodology for the structural elucidation of 4-chloro-6-fluoropyrido[3,2-d]pyrimidine. By synthesizing causality, experimental logic, and self-validating protocols, this guide equips analytical chemists and drug development professionals with the framework necessary to confirm structural integrity and prevent downstream synthetic failures.
Chemical Context & Mechanistic Significance
The architectural logic of 4-chloro-6-fluoropyrido[3,2-d]pyrimidine is rooted in its dual-halogen design. The pyrimidine ring is fused to a pyridine ring, creating a highly electron-deficient core.
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The C-6 Fluorine: Acts as a stereoelectronic modulator. It increases the lipophilicity of the final drug candidate while simultaneously deactivating the pyridine ring against unwanted electrophilic attacks.
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The C-4 Chlorine: Serves as the primary reactive site. The adjacent nitrogen atoms (N-3 and N-5) exert a strong electron-withdrawing effect, making C-4 exceptionally susceptible to Nucleophilic Aromatic Substitution (S
Ar) by amine nucleophiles[4][5].
Because the C-4 chlorine is prone to rapid solvolysis (hydrolysis) in the presence of atmospheric moisture or protic solvents, structural elucidation must be executed under strictly anhydrous conditions.
Figure 1: Synthetic logic and downstream application of 4-chloro-6-fluoropyrido[3,2-d]pyrimidine.
Analytical Strategy for Structure Elucidation
To definitively elucidate the structure and confirm the absence of tautomeric degradation products (e.g., reversion to the pyrimidin-4(3H)-one), a multi-modal analytical strategy is required.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the first line of validation. The exact mass calculation for C
Multinuclear NMR Spectroscopy ( H, C, F)
NMR provides absolute regiochemical mapping. The pyrido[3,2-d]pyrimidine system dictates specific scalar coupling constants (
- F NMR: The fluorine at C-6 will appear as a distinct signal, split by the adjacent H-7 proton.
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H NMR: The molecule contains only three protons (H-2, H-7, H-8). H-2 is isolated on the pyrimidine ring and appears as a sharp downfield singlet. H-7 and H-8 reside on the pyridine ring and exhibit ortho-coupling (
Hz). Furthermore, H-7 will exhibit strong ortho-coupling to the C-6 fluorine ( Hz), appearing as a doublet of doublets (dd) or pseudo-triplet.
Figure 2: Multi-modal analytical workflow for rigorous structure elucidation and validation.
Experimental Methodologies: Self-Validating Protocols
To ensure the trustworthiness of the analytical data, the following protocols incorporate internal validation checkpoints to detect sample degradation.
Protocol A: Anhydrous Sample Preparation & HRMS
Causality: Protic solvents (MeOH, H
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Solvent Preparation: Purge LC-MS grade Acetonitrile (MeCN) with dry N
for 10 minutes. Do not use water or methanol in the sample diluent. -
Sample Dissolution: Dissolve 1 mg of the compound in 1 mL of anhydrous MeCN in a desiccated glove box.
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Validation Checkpoint (The Blank): Prior to sample injection, inject a standard of 6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one (the hydrolysis product). Record its retention time (RT).
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Acquisition: Inject the sample using a rapid gradient (5% to 95% MeCN in 0.1% Formic Acid/Water over 3 minutes) to minimize column residence time.
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Self-Validation: If the sample chromatogram shows a peak matching the RT of the blank standard with an m/z of 166.04 [M+H]
, the C-4 chlorine has hydrolyzed. The batch must be discarded or re-chlorinated[2].
Protocol B: Multinuclear NMR Acquisition
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Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous CDCl
(stored over activated 4Å molecular sieves). - H Acquisition: Run a standard 1D proton experiment (400 or 600 MHz). Ensure the H-2 singlet is sharp; peak broadening indicates dynamic exchange or degradation.
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F Acquisition: Acquire a
F spectrum with H decoupling to confirm a single fluorine environment, then without decoupling to measure the coupling constant. -
C and 2D NMR (HSQC/HMBC): Use HMBC to observe the long-range correlation between the H-2 proton and the C-4 carbon. The C-4 carbon will appear significantly deshielded (
ppm) due to the attached chlorine and adjacent nitrogens.
Quantitative Data Summaries
The following tables summarize the expected diagnostic analytical parameters required to confirm the structure of 4-chloro-6-fluoropyrido[3,2-d]pyrimidine.
Table 1: High-Resolution Mass Spectrometry (HRMS) Diagnostic Ions
| Ion Species | Formula | Theoretical m/z | Isotope Ratio | Diagnostic Significance |
| [M+H] | C | 184.0077 | 100% (Base) | Confirms intact parent molecule. |
| [M+H] | C | 186.0048 | ~33% | Validates presence of exactly one Cl atom. |
| [M-Cl] | C | 148.0311 | N/A | Characteristic fragmentation (loss of labile Cl). |
| [M-Cl+OH+H] | C | 166.0416 | N/A | Degradation Marker: Indicates hydrolysis. |
Table 2: Diagnostic
| Nucleus | Position | Multiplicity | Expected Shift (ppm) | Coupling Constants ( | Assignment Logic |
| H-2 | Singlet (s) | 9.00 – 9.20 | N/A | Highly deshielded by N-1 and N-3; isolated proton. | |
| H-8 | Doublet of doublets (dd) | 8.30 – 8.50 | Ortho to H-7, meta to C-6 Fluorine. | ||
| H-7 | Doublet of doublets (dd) | 7.50 – 7.70 | Ortho to H-8 and strongly coupled to adjacent C-6 F. | ||
| F-6 | Doublet (d) | -65.0 to -75.0 | Confirms mono-fluorination at the pyridine ring. |
Conclusion
The structure elucidation of 4-chloro-6-fluoropyrido[3,2-d]pyrimidine requires a rigorous understanding of its inherent chemical reactivity. Because the C-4 position is highly activated, analytical workflows must be designed to prevent and detect solvolysis. By strictly adhering to anhydrous sample preparation and leveraging the diagnostic power of
References
1.[1] Molaid. 4-chloro-6-fluoropyrido[3,2-d]pyrimidine - CAS 175358-04-0. Retrieved from: [Link] 2.[2] Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines. Journal of Medicinal Chemistry (ACS Publications). Retrieved from: [Link] 3.[3] Siegel, S., et al. (2018). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. Journal of Medicinal Chemistry (ACS Publications). Retrieved from: [Link] 4.[4] Gholampour, N., et al. (2022). Synthesis of Disubstituted Pyrido[3,2-d]pyrimidines in Positions C-2 and C-4. ResearchGate. Retrieved from: [Link] 5.[5] Leškovskis, K., et al. (2025). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. ResearchGate. Retrieved from:[Link]
